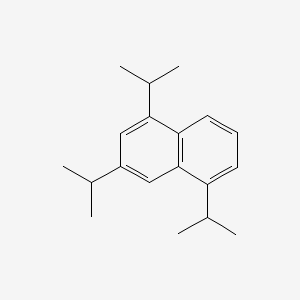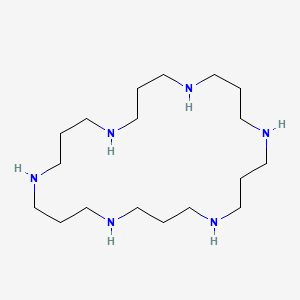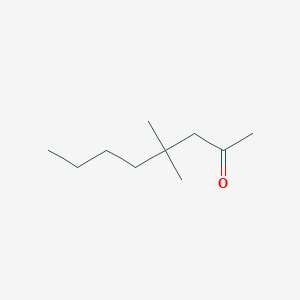![molecular formula C26H26N2O5S B14669209 N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate CAS No. 42880-17-1](/img/structure/B14669209.png)
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate is a complex organic compound that belongs to the class of benzoxazolium salts. This compound is characterized by its unique structure, which includes a benzoxazolium core, an ethenyl linkage, and a phenylacetamide group. The presence of the 4-methylbenzenesulfonate counterion further adds to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate typically involves a multi-step process:
Formation of the Benzoxazolium Core: The initial step involves the synthesis of the benzoxazolium core. This can be achieved through the cyclization of an appropriate precursor, such as 2-aminophenol, with an aldehyde or ketone under acidic conditions.
Ethenyl Linkage Formation: The next step involves the introduction of the ethenyl linkage. This can be accomplished through a Wittig reaction, where a phosphonium ylide reacts with the benzoxazolium core to form the ethenyl group.
Phenylacetamide Group Addition: The phenylacetamide group is then introduced through an amide coupling reaction. This can be achieved using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Counterion Exchange: Finally, the 4-methylbenzenesulfonate counterion is introduced through an ion exchange reaction, where the benzoxazolium salt is treated with 4-methylbenzenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethenyl linkage or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced compounds with altered double bonds or functional groups.
Aplicaciones Científicas De Investigación
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules and intermediates.
Biology: It is employed in biochemical assays and studies involving enzyme inhibition, protein binding, and cellular interactions.
Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for targeting specific molecular pathways or receptors.
Industry: It is utilized in the development of advanced materials, such as polymers, dyes, and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The benzoxazolium core and ethenyl linkage allow the compound to bind to particular enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition, signal transduction modulation, or alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-2-methyl-1,3-benzoxazol-3-ium: This compound shares the benzoxazolium core but lacks the ethenyl linkage and phenylacetamide group.
3-Ethyl-2-[(1E,3E,5Z)-5-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)-1,3-pentadien-1-yl]-1,3-benzoxazol-3-ium: This compound has a similar benzoxazolium core with an extended conjugated system but differs in the substituents and counterion.
Uniqueness
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate is unique due to its combination of structural features, including the benzoxazolium core, ethenyl linkage, phenylacetamide group, and 4-methylbenzenesulfonate counterion. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
42880-17-1 |
|---|---|
Fórmula molecular |
C26H26N2O5S |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H19N2O2.C7H8O3S/c1-3-20-17-11-7-8-12-18(17)23-19(20)13-14-21(15(2)22)16-9-5-4-6-10-16;1-6-2-4-7(5-3-6)11(8,9)10/h4-14H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clave InChI |
CFVFENXFMHXVDS-UHFFFAOYSA-M |
SMILES isomérico |
CC[N+]1=C(OC2=CC=CC=C21)/C=C/N(C3=CC=CC=C3)C(=O)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES canónico |
CC[N+]1=C(OC2=CC=CC=C21)C=CN(C3=CC=CC=C3)C(=O)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)



![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)


![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)






